molecular formula C9H16O B13760916 cis-1-(2-Methylcyclohexyl)ethan-1-one CAS No. 5222-62-8

cis-1-(2-Methylcyclohexyl)ethan-1-one

Cat. No.: B13760916
CAS No.: 5222-62-8
M. Wt: 140.22 g/mol
InChI Key: VZELQXKHIHNPLU-IONNQARKSA-N
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Description

cis-1-(2-Methylcyclohexyl)ethan-1-one (CAS 5222-62-8) is a cyclohexane-derived ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.226 g/mol . Key physical properties include a density of 0.9169 g/cm³ at 25°C and a boiling point of 67–68°C at 10 Torr . Its structure features a methyl group at the 2-position of the cyclohexyl ring in the cis configuration, influencing steric and electronic properties.

Properties

CAS No.

5222-62-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-[(1R,2S)-2-methylcyclohexyl]ethanone

InChI

InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1

InChI Key

VZELQXKHIHNPLU-IONNQARKSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]1C(=O)C

Canonical SMILES

CC1CCCCC1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(2-Methylcyclohexyl)ethan-1-one typically involves the Friedel-Crafts acylation of 2-methylcyclohexane with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-1-(2-Methylcyclohexyl)ethan-1-one is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances .

Biology: In biological research, this compound is used to study the metabolic pathways of ketones and their derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials. It is also utilized in the production of specialty chemicals and additives .

Mechanism of Action

The mechanism of action of cis-1-(2-Methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Stereochemistry

Cyclohexyl Nitrosourea Metabolites (e.g., cis-3-Hydroxy-trans-4-methylcyclohexylamine)
  • Structure : Hydroxylated cyclohexylamine derivatives, such as those identified in the metabolism of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (Methyl CCNU), share a cyclohexyl backbone but differ in functional groups (amine/hydroxyl vs. ketone) and substituent positions .
  • Properties : Hydroxylation increases polarity and solubility compared to the methyl-substituted ketone. For example, cis-3-hydroxy-trans-4-methylcyclohexylamine exhibits greater aqueous solubility due to hydrogen bonding from the hydroxyl group, whereas cis-1-(2-Methylcyclohexyl)ethan-1-one is more lipophilic (XLogP3 = 2.5) .
  • Synthesis/Metabolism : Unlike the synthetic ketone, these metabolites arise from enzymatic hydroxylation in vivo, highlighting differences in reactivity and biological processing .
Bicyclic Ketones (e.g., cis-1-(5,6,9,10,11,11a-Hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazin-11-yl)ethan-1-one, 49b)
  • Structure : Compound 49b features a fused pyrido-pyrrolo-pyrazine ring system with a ketone group, contrasting with the simpler cyclohexane core of this compound .

Functional Group Variations: Chlorinated Derivatives

CIS-1-(3-Chloropropyl)-2,6-dimethyl-piperidin HCl
  • Structure : This piperidine derivative incorporates a chloropropyl group and a tertiary amine, differing significantly in functional groups and ring size (piperidine vs. cyclohexane) .
  • Reactivity: The chlorine atom introduces electrophilic character, enabling nucleophilic substitution reactions—a property absent in the non-halogenated target compound .

Stereochemical Isomers: cis vs. trans Configurations

While direct data on trans-1-(2-Methylcyclohexyl)ethan-1-one is absent in the evidence, general principles apply:

  • Solubility: Trans isomers may exhibit slightly higher solubility in non-polar solvents due to symmetrical molecular shapes.

Data Table: Key Properties of this compound and Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Notable Properties
This compound C₉H₁₆O 140.226 67–68 (10 Torr) 0.9169 Ketone, methyl High lipophilicity (XLogP3=2.5)
cis-3-Hydroxy-trans-4-methylcyclohexylamine C₇H₁₅NO 129.20 N/A N/A Amine, hydroxyl Enhanced solubility
Compound 49b C₁₃H₁₈N₂O 218.30 N/A N/A Ketone, heterocycle Solid state, complex synthesis
CIS-1-(3-Chloropropyl)-2,6-dimethyl-piperidin HCl C₁₀H₂₁ClN₂ 212.74 N/A N/A Amine, chloride Electrophilic reactivity

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